3-({[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Overview
Description
3-({[3-(PIPERIDINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C23H28N2O4S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-({[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is 428.17697855 g/mol and the complexity rating of the compound is 750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Stereochemical Studies and Saturated Heterocycles
Research on stereochemical studies and the preparation of saturated heterocycles involving aminobicyclo[2.2.1]heptene structures has led to advancements in understanding the steric structures of complex molecules. For instance, the preparation and structural elucidation of methylene-bridged tetrahydro- and hexahydro-3,1-benzoxazines and their derivatives from endo-norborn-5-ene-2,3-dicarboxylic acid anhydride highlight the intricate relationship between structure and reactivity. These compounds are crucial for developing new synthetic routes and understanding the stereochemistry of complex organic molecules (Stájer et al., 1983).
Multicomponent Synthesis Approaches
The multicomponent synthesis of alkaloid-type frameworks, utilizing compounds such as N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid, showcases innovative approaches to generating complex heterocyclic structures. These methods enable the rapid construction of natural product-like compounds with potential applications in medicinal chemistry and drug development, although specific usage and pharmacological effects are outside this discussion's scope (Sonaglia et al., 2012).
Industrial Waste Material Utilization
The synthesis of new chiral bicyclic 3-hydroxypiperidines from industrial waste materials demonstrates the potential of converting waste into valuable pharmaceutical intermediates. This research emphasizes sustainability in chemical synthesis, showing how waste materials can be transformed into complex, biologically active molecules (Wilken et al., 1997).
Properties
IUPAC Name |
3-[[3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c26-20(17-13-8-9-14(12-13)18(17)23(28)29)24-21-19(15-6-2-3-7-16(15)30-21)22(27)25-10-4-1-5-11-25/h8-9,13-14,17-18H,1-7,10-12H2,(H,24,26)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUADYRSRSQEFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(SC3=C2CCCC3)NC(=O)C4C5CC(C4C(=O)O)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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